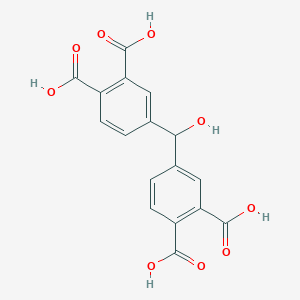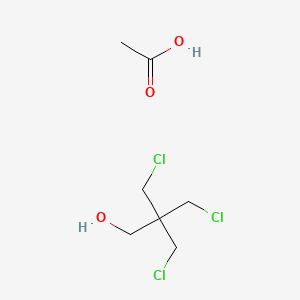
Acetic acid;3-chloro-2,2-bis(chloromethyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;3-chloro-2,2-bis(chloromethyl)propan-1-ol is an organic compound with the molecular formula C7H13Cl3O3 It is a chlorinated derivative of acetic acid and propanol, characterized by the presence of multiple chlorine atoms and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-chloro-2,2-bis(chloromethyl)propan-1-ol typically involves the chlorination of 2,2-bis(chloromethyl)propan-1-ol. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms. The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus trichloride, and the reaction is often conducted in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Safety measures are crucial during industrial production due to the handling of chlorinating agents and the potential release of hazardous by-products .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;3-chloro-2,2-bis(chloromethyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to remove chlorine atoms, yielding less chlorinated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can replace chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of less chlorinated alcohols.
Substitution: Formation of new compounds with different functional groups replacing chlorine atoms.
Aplicaciones Científicas De Investigación
Acetic acid;3-chloro-2,2-bis(chloromethyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which acetic acid;3-chloro-2,2-bis(chloromethyl)propan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine atoms and the hydroxyl group allows the compound to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2,2-bis(chloromethyl)propan-1-ol: Lacks the acetic acid moiety.
3-chloro-2,2-bis(chloromethyl)propan-1-ol: Similar structure but without the acetic acid component.
Chlorinated acetic acids: Compounds like trichloroacetic acid share some chemical properties but differ in structure
Uniqueness
Acetic acid;3-chloro-2,2-bis(chloromethyl)propan-1-ol is unique due to the combination of its chlorinated propanol backbone and the acetic acid moiety.
Propiedades
Número CAS |
13103-49-6 |
|---|---|
Fórmula molecular |
C7H13Cl3O3 |
Peso molecular |
251.5 g/mol |
Nombre IUPAC |
acetic acid;3-chloro-2,2-bis(chloromethyl)propan-1-ol |
InChI |
InChI=1S/C5H9Cl3O.C2H4O2/c6-1-5(2-7,3-8)4-9;1-2(3)4/h9H,1-4H2;1H3,(H,3,4) |
Clave InChI |
AVBARPBMOPJWQQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C(C(CCl)(CCl)CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



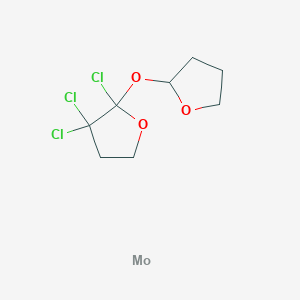
![Tributyl[(3,3-dimethylbut-1-EN-2-YL)oxy]stannane](/img/structure/B14712817.png)


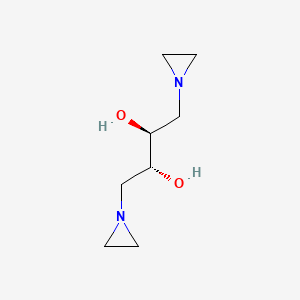
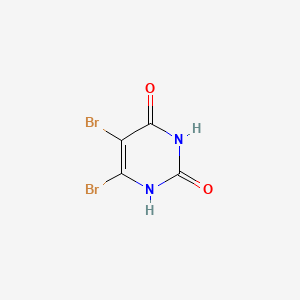
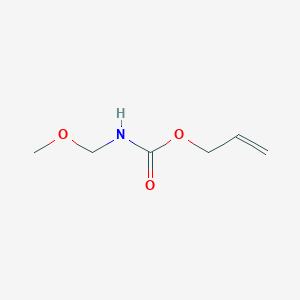

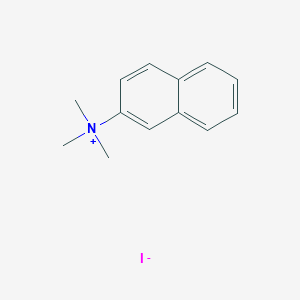
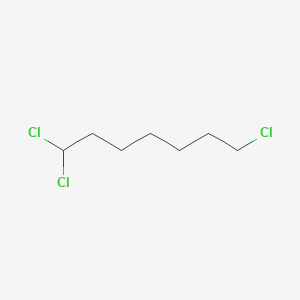
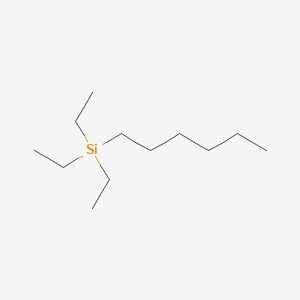
![Acetic acid;[4-[cyclooctylidene-(4-hydroxyphenyl)methyl]phenyl] acetate](/img/structure/B14712873.png)
